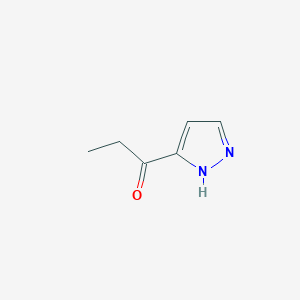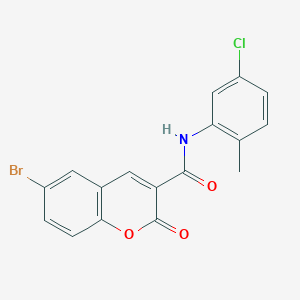![molecular formula C15H19ClN2O B7458760 [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a small molecule that can easily penetrate cell membranes, making it a valuable tool for studying cellular processes.
Mecanismo De Acción
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone is believed to enter cells through endocytosis and then release the cargo molecule into the cytoplasm. The exact mechanism of this compound-mediated cellular uptake is still not fully understood. However, it is believed that this compound interacts with the cell membrane and forms a transient pore, allowing the cargo molecule to enter the cell.
Biochemical and Physiological Effects:
This compound has been shown to enhance the cellular uptake of various molecules, including drugs, peptides, and nucleic acids. This compound-mediated delivery of these molecules has been shown to increase their efficacy and reduce toxicity. This compound has also been shown to enhance the delivery of siRNA, which can be used to silence specific genes. This compound has been used to deliver drugs to the brain, which is otherwise difficult due to the blood-brain barrier.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes, making it a valuable tool for studying cellular processes. This compound can enhance the cellular uptake of various molecules, making it a useful tool for drug delivery and gene silencing. However, this compound has some limitations. It can be toxic at high concentrations, and its use can result in nonspecific uptake of cargo molecules. Therefore, it is important to optimize the this compound concentration and incubation time for each experiment.
Direcciones Futuras
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has several potential future directions for research. It can be used to enhance the delivery of various molecules, including drugs, peptides, and nucleic acids. This compound can be modified to improve its efficacy and reduce toxicity. This compound can also be used to target specific cell types, which can be useful for targeted drug delivery. Furthermore, this compound can be used to study various cellular processes, such as endocytosis and intracellular trafficking. Overall, this compound has the potential to be a valuable tool for scientific research in the future.
Conclusion:
In conclusion, this compound (this compound) is a synthetic compound that has been widely used in scientific research. This compound can enhance the cellular uptake of various molecules, making it a valuable tool for drug delivery and gene silencing. This compound has several advantages as a research tool, but it also has some limitations. This compound has several potential future directions for research, including targeted drug delivery and the study of cellular processes. This compound has the potential to be a valuable tool for scientific research in the future.
Métodos De Síntesis
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone can be synthesized by reacting 1-(3-chlorophenyl)-piperazine with cyclopropylcarbonyl chloride in the presence of a base. The resulting compound is then purified by recrystallization. The purity of this compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone has been widely used in scientific research to study various cellular processes. It is commonly used as a tool to transport molecules across cell membranes. This compound can enhance the cellular uptake of various molecules such as peptides, proteins, nucleic acids, and drugs. This compound has also been used to study the mechanism of action of various drugs and peptides.
Propiedades
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c16-14-3-1-2-12(10-14)11-17-6-8-18(9-7-17)15(19)13-4-5-13/h1-3,10,13H,4-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTHVURFRAHBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B7458689.png)


![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)





![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)
methanone](/img/structure/B7458777.png)

